2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid
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Overview
Description
2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pentanoic acid chain, which includes an ethyl group and a keto group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid typically involves the reaction of pyridine derivatives with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: A structurally similar compound with a shorter carbon chain.
5-Oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Another derivative with a different substituent on the pyridine ring.
Uniqueness
2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is unique due to its specific structural features, such as the presence of an ethyl group and a keto group on the pentanoic acid chain. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-2-9(12(16)17)6-7-11(15)14-10-5-3-4-8-13-10/h3-5,8-9H,2,6-7H2,1H3,(H,16,17)(H,13,14,15) |
InChI Key |
IOIHMHCYOZXIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
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